

An In-Depth Technical Guide to Cefuracetime E-isomer Sodium Salt

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Compound of Interest

Compound Name: Cefuracetime

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Introduction

Cefuracetime, a second-generation cephalosporin antibiotic, is a vital tool in the management of various bacterial infections. Like many cephalosporins containing an oxime group, **Cefuracetime** can exist as geometric isomers, specifically the Z-isomer and the E-isomer. The Z-isomer is the therapeutically active and predominant form. The E-isomer is typically considered a process-related impurity and a potential degradation product. Understanding the properties of the **Cefuracetime** E-isomer sodium salt is crucial for drug development, quality control, and ensuring the safety and efficacy of **Cefuracetime** formulations. This technical guide provides a comprehensive overview of the known properties of **Cefuracetime** E-isomer sodium salt, including its chemical and physical characteristics, pharmacological activity, and analytical methodologies for its separation and characterization.

Chemical and Physical Properties

Detailed quantitative data for the **Cefuracetime** E-isomer sodium salt is not extensively published in peer-reviewed literature. The information available is primarily from commercial suppliers of analytical standards. It is important to note that properties such as solubility and melting point can be influenced by the purity and solid-state form of the substance.

Property	Data	Source
Chemical Name	Sodium (6R,7R)-3-(acetyloxymethyl)-7-[[[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate	LGC Standards[1]
CAS Number	97170-20-2	LGC Standards[2]
Alternate CAS Number	97232-98-9	LGC Standards[1]
Molecular Formula	C ₁₇ H ₁₆ N ₃ NaO ₈ S	LGC Standards[1]
Molecular Weight	445.38 g/mol	LGC Standards[1]
Appearance	Solid (assumed)	General knowledge
Solubility	Information not available. Likely soluble in water and polar organic solvents.	Inferred
Melting Point	Information not available.	-
Hygroscopicity	Reported to be hygroscopic.	Shanghai Zhenzhun Biotechnology Co., Ltd.[3]

Storage Conditions: Due to its potential instability and hygroscopicity, **Cefuracetime** E-isomer sodium salt should be stored in an amber vial at -20°C under an inert atmosphere.[3]

Spectroscopic Data

Detailed NMR, IR, and UV spectral data for isolated and purified **Cefuracetime** E-isomer sodium salt are not readily available in the public domain. However, general characteristics of E-isomers of cephalosporins can be inferred from comparative studies.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the E-isomer are expected to show distinct chemical shifts for the protons and carbons in the

vicinity of the oxime group compared to the Z-isomer.[4][5] These differences are crucial for the identification and quantification of the E-isomer impurity in a sample of the Z-isomer.

- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the β -lactam ring, amide, ester, and other functional groups present in the molecule. Subtle differences in the fingerprint region may exist between the E and Z isomers.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is influenced by the chromophoric groups in the molecule. While specific λ_{max} values for the E-isomer are not published, they may differ slightly from the Z-isomer, which could be utilized in certain analytical methods.[6]

Experimental Protocols

Detailed experimental protocols for the specific synthesis, isolation, and characterization of **Cefuracetime** E-isomer sodium salt are not published in readily accessible scientific literature. However, general methodologies for the separation and analysis of cephalosporin isomers can be adapted.

Protocol 1: Separation of Cefuracetime E and Z Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline based on methods used for related cephalosporins and may require optimization for **Cefuracetime**.

Objective: To separate and quantify the **Cefuracetime** E-isomer from the Z-isomer.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Analytical balance.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 μm).

Reagents and Materials:

- **Cefuracetime** reference standard (containing both Z and E isomers).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Water (HPLC grade).
- Buffer salts (e.g., potassium phosphate, ammonium acetate).
- Acid/base for pH adjustment (e.g., phosphoric acid, triethylamine).

Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition and pH should be optimized to achieve baseline separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Based on the UV absorbance maximum of **Cefuracetime** (e.g., around 270-280 nm).^[7]
- Injection Volume: 10-20 µL.
- Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Procedure:

- Standard Preparation: Accurately weigh and dissolve the **Cefuracetime** reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare a series of working standards by serial dilution.

- **Sample Preparation:** Dissolve the sample containing **Cefuracetime** in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
- **Analysis:** Inject the prepared standards and samples into the HPLC system.
- **Data Analysis:** Identify the peaks corresponding to the Z and E isomers based on their retention times (the E-isomer often elutes earlier or later than the Z-isomer depending on the specific conditions). Calculate the percentage of the E-isomer in the sample by comparing its peak area to the total peak area of both isomers.

Protocol 2: Forced Degradation Study to Generate Cefuracetime E-isomer

Forced degradation studies are performed to understand the stability of a drug substance and to generate potential degradation products, including the E-isomer.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To induce the formation of the **Cefuracetime** E-isomer from the Z-isomer through stress conditions.

Materials:

- **Cefuracetime** (Z-isomer).
- Hydrochloric acid (HCl).
- Sodium hydroxide (NaOH).
- Hydrogen peroxide (H₂O₂).
- UV lamp.
- Oven.
- pH meter.
- Analytical instrumentation for analysis (e.g., HPLC, LC-MS).

Procedure:

- Acidic Degradation: Dissolve **Cefuracetime** in a solution of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
- Alkaline Degradation: Dissolve **Cefuracetime** in a solution of NaOH (e.g., 0.1 M) at room temperature or a slightly elevated temperature for a specific duration.
- Oxidative Degradation: Treat a solution of **Cefuracetime** with a solution of H₂O₂ (e.g., 3-30%) at room temperature.
- Thermal Degradation: Expose the solid **Cefuracetime** powder to dry heat in an oven at a high temperature (e.g., 80-100 °C).
- Photolytic Degradation: Expose a solution of **Cefuracetime** to UV light.
- Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a stability-indicating HPLC method (as described in Protocol 1) to monitor the formation of the E-isomer and other degradation products.

Pharmacological Properties

The pharmacological activity of the **Cefuracetime** E-isomer is significantly lower than that of the therapeutically used Z-isomer.

Mechanism of Action

Like all β -lactam antibiotics, **Cefuracetime** exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.^{[12][13][14][15][16]} By acylating the active site of these enzymes, **Cefuracetime** prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis. While no specific studies on the interaction of the **Cefuracetime** E-isomer with PBPs were found, it is presumed to share this general mechanism, albeit with lower efficiency.

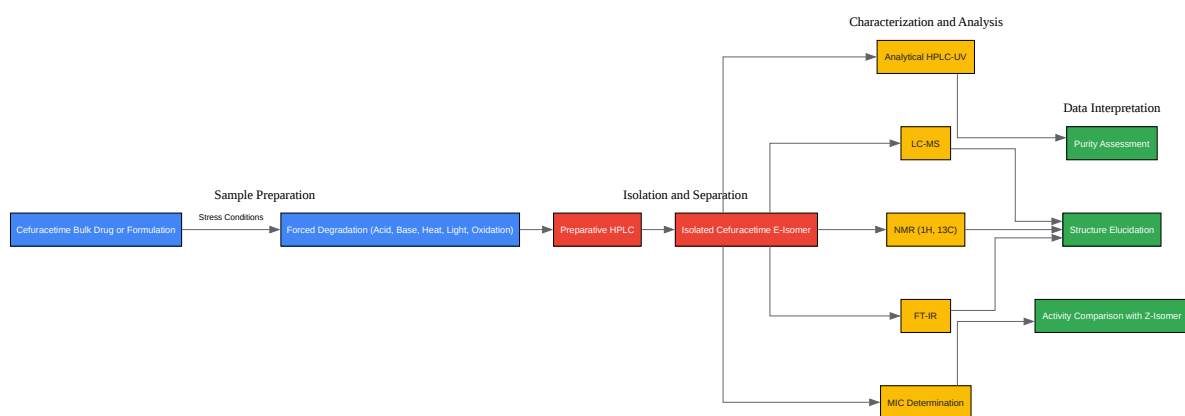
Antibacterial Activity

The geometric configuration of the oxime moiety in cephalosporins has a profound impact on their antibacterial potency. It is a well-established principle that the Z-isomer (syn-isomer) exhibits significantly higher antibacterial activity, particularly against Gram-negative bacteria, compared to the E-isomer (anti-isomer).

While specific Minimum Inhibitory Concentration (MIC) data for **Cefuracetime** E-isomer against a panel of bacteria are not available in the reviewed literature, studies on analogous cephalosporins provide valuable insights. For instance, the antibacterial activity of the cis-isomer of cefprozil (a related second-generation cephalosporin) against resistant Gram-negative bacteria is eight times that of the trans-isomer.^[17]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of **Cefuracetime** does not involve intricate intracellular signaling pathways in the host. Instead, it directly targets the bacterial cell wall synthesis machinery. The logical workflow for the analysis and characterization of the **Cefuracetime** E-isomer is depicted below.



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Caption: Workflow for the generation, isolation, and characterization of **Cefuracetone E-isomer**.

Conclusion

The **Cefuracetone E-isomer** sodium salt is a known impurity and potential degradation product of the active Z-isomer. While detailed public data on its specific physical and chemical properties are scarce, its pharmacological activity is understood to be significantly lower than

the Z-isomer. The primary concern for drug development and manufacturing is the accurate detection, quantification, and control of this impurity to ensure the quality, safety, and efficacy of **Cefuracetime**-containing pharmaceuticals. The analytical methods and forced degradation protocols outlined in this guide provide a framework for researchers and quality control professionals to effectively manage the presence of the **Cefuracetime** E-isomer. Further research to fully characterize this isomer and establish a comprehensive impurity profile for **Cefuracetime** is warranted.

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References

- 1. Cefuracetime (E-isomer) Sodium Salt | LGC Standards [lgcstandards.com]
- 2. Cefuracetime (E-isomer) Sodium Salt | LGC Standards [lgcstandards.com]
- 3. zzstandard.com [zzstandard.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of HPLC and UV spectrophotometric methods for the determination of cefuroxime sodium in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Forced Degradation Studies of Cefuroxime Axetil in Bulk and Formulation by UV, IR Spectrophotometry, TLC, and RP-HPLC Method. | Semantic Scholar [semanticscholar.org]
- 10. ijsirt.com [ijsirt.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction energies between beta-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Interaction of beta-lactam antibiotics with the penicillin-binding proteins of penicillin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
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